5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
Description
Properties
CAS No. |
113884-54-1 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)10(16-14-11(12)15)7-8-5-3-4-6-9(8)13/h3-6,10H,7H2,1-2H3,(H,14,15) |
InChI Key |
GEBGYUJHALCWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(ONC1=O)CC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{4,4-Dimethyl-3-isoxazolidinone} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{Base, Heat}} \text{5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one}
$$
Detailed Procedure
Starting Materials
4,4-Dimethyl-3-isoxazolidinone : Prepared by cyclizing 3-chloro-N-hydroxy-2,2-dimethylpropanamide in an aqueous medium using a strong base such as sodium hydroxide.
- Optimal pH: 7.5–9.5
- Reaction temperature: ~45°C
2-Chlorobenzyl Chloride : Commercially available or synthesized from chlorination of benzyl alcohol derivatives.
Reaction Conditions
The synthesis involves heating the reaction mixture in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a suitable solvent.
| Parameter | Value/Range |
|---|---|
| Solvent | Water or polar aprotic solvents (e.g., DMF) |
| Base | Sodium hydroxide or potassium carbonate |
| Temperature | 60–90°C |
| Reaction Time | ~6–8 hours |
Workup and Purification
- After completion of the reaction, the mixture is cooled to room temperature.
- The product is isolated by extraction using an organic solvent like dichloromethane.
- Recrystallization from ethanol or methanol ensures high purity.
Alternative Methods
Solvent-Free Synthesis
Recent advancements suggest that solvent-free conditions can be employed to reduce environmental impact:
- Reactants are mixed with a catalytic amount of base.
- The mixture is heated at ~80°C with continuous stirring.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the reaction:
- Shortens reaction time to ~30 minutes.
- Reduces energy consumption while maintaining yields.
Optimization Parameters
Temperature Impact
Higher temperatures (85–90°C) improve reaction rates but may lead to side-product formation.
Solvent Selection
Polar aprotic solvents like DMF enhance solubility and facilitate better yields compared to aqueous systems.
Base Strength
Strong bases like sodium hydroxide are preferred for efficient deprotonation and cyclization.
Data Table: Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Water | ~70 |
| Solvent | DMF | ~85 |
| Temperature | 60°C | ~65 |
| Temperature | 85°C | ~90 |
| Base | Sodium hydroxide | ~88 |
| Base | Potassium carbonate | ~80 |
Challenges and Notes
- Side Reactions : Formation of by-products due to over-chlorination or incomplete cyclization.
- Safety Concerns : Use of flammable solvents like methanol requires proper handling.
- Environmental Considerations : Recycling solvents like DMF can minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, contributing to the development of new chemical entities.
Biology
Research has focused on the biological activities of this compound, particularly its potential antimicrobial and antiviral properties. Preliminary studies indicate that it may disrupt bacterial cell membranes, inhibiting growth and demonstrating efficacy against certain strains.
Medicine
The compound has been explored for its therapeutic effects in treating various diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to a cascade of biochemical events that contribute to its observed effects.
Recent studies have highlighted the following biological activities:
- Herbicidal Activity : The compound has shown effectiveness against broad-leaved weeds and grasses by inhibiting carotenoid biosynthesis in plants, leading to phytotoxic effects.
- Antimicrobial Properties : Initial findings suggest antimicrobial activity against specific bacterial strains, attributed to its ability to disrupt bacterial membranes.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Description | Reference |
|---|---|---|
| Herbicidal Activity | Inhibits carotenoid biosynthesis in plants; effective against broad-leaved weeds | |
| Antimicrobial Activity | Disrupts bacterial cell membranes; inhibits growth of certain strains | |
| Therapeutic Potential | Explored for various diseases; involves enzyme/receptor inhibition |
Case Study 1: Herbicidal Efficacy
A study conducted on the herbicidal properties of this compound demonstrated significant phytotoxic effects on common broad-leaved weeds. The compound was applied in varying concentrations to assess its effectiveness compared to standard herbicides. Results indicated a marked reduction in weed biomass within two weeks of application.
Case Study 2: Antimicrobial Testing
In a laboratory setting, the antimicrobial efficacy of this compound was tested against several bacterial strains. The results showed that at specific concentrations, it effectively inhibited the growth of Gram-positive bacteria. Further investigations are ongoing to elucidate the exact mechanisms involved.
Mechanism of Action
The mechanism of action of 5-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The substitution pattern on the oxazolidinone ring significantly influences biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
*Molecular weight calculated based on analogous structures.
Key Observations:
Substitution Position: The 5-position substitution in the target compound distinguishes it from Clomazone and BIXLOZONE, which feature 2-position substitutions. This positional difference may alter binding affinity to target enzymes and soil adsorption behavior . Halogen Variation: BIXLOZONE’s dichlorophenyl group enhances herbicidal potency compared to monochloro analogs like Clomazone .
Soil Adsorption: Clomazone’s adsorption is strongly influenced by soil organic matter (OM), with higher OM correlating with reduced mobility . The target compound’s adsorption behavior remains unstudied but may differ due to its substitution pattern.
Herbicidal Efficacy and Environmental Impact
- Clomazone : Widely used in soybean and rice cultivation, it exhibits moderate soil persistence (half-life = 30–60 days) and mobility, posing risks of groundwater contamination in low-OM soils .
- BIXLOZONE : Demonstrates broader weed control due to its dichlorophenyl group but requires formulation with sulfentrazone for enhanced efficacy (e.g., EZANYA®) .
- 5-Substituted Analogs: No direct field data are available, but hydroxylated derivatives (e.g., 5-hydroxy variant) may degrade faster due to increased susceptibility to microbial oxidation .
Biological Activity
5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 239.7 g/mol. The structure features a chlorophenyl group attached to a dimethyl oxazolidine ring, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Herbicidal Activity : The compound has been studied for its herbicidal properties, particularly its effectiveness against broad-leaved weeds and grasses. It functions by inhibiting carotenoid biosynthesis in plants, leading to phytotoxic effects .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .
Data Tables
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Herbicidal Efficacy : In a controlled study evaluating the herbicidal efficacy of various oxazolidinone derivatives, this compound was found to significantly reduce weed biomass compared to untreated controls. The study highlighted its potential as an environmentally friendly herbicide alternative .
- Antimicrobial Testing : A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. Results indicated that it showed a higher potency against Gram-positive strains like Staphylococcus aureus compared to Gram-negative strains such as Escherichia coli .
- Cytotoxicity in Cancer Research : In vitro studies on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines revealed that the compound induced cytotoxic effects with an IC50 value of approximately 30 μM. Mechanistic studies suggested that it may activate apoptotic pathways leading to cell death .
Q & A
Q. Experimental Design :
Soil Selection : Use Regosol (low organic carbon) and Chernozem (high organic carbon) soils.
Batch Equilibrium Method :
- Shake soil samples with clomazone solutions (0.01–10 mg/L) for 24 hrs.
- Analyze supernatant via HPLC-UV to determine equilibrium concentration.
Freundlich Model : Calculate adsorption coefficients (Kf) and hysteresis indices.
- Example Data:
| Soil Type | Kf (mL/g) | 1/n | Hysteresis Index |
|---|---|---|---|
| Regosol | 1.2 | 0.8 | 0.3 |
| Chernozem | 4.5 | 0.6 | 0.9 |
Advanced: How should researchers address contradictions in clomazone’s environmental persistence data across studies?
Contradictions may arise from varying experimental conditions (e.g., soil pH, microbial activity). Mitigation strategies:
Standardized Protocols :
- Use OECD Guideline 307 for aerobic degradation studies.
- Control variables: Temperature (20–25°C), soil moisture (40–60% WHC).
Meta-Analysis : Compare half-life (DT₅₀) values across studies.
- Reported DT₅₀: 30–90 days in loamy soils vs. 14–21 days in sandy soils.
Microbial Profiling : Conduct 16S rRNA sequencing to identify degradative microbiota .
Basic: What analytical methods are recommended for quantifying clomazone residues in plant and soil matrices?
- Sample Preparation :
- Extraction : Use QuEChERS (acetonitrile + MgSO₄/NaCl) for plant tissues.
- Cleanup : C18 or PSA cartridges.
- Detection :
Advanced: How can clomazone’s interactions with co-formulants in agrochemical mixtures affect its stability and efficacy?
Q. Methodology :
Compatibility Testing :
- Prepare tank mixes with adjuvants (e.g., polyisocyanate cross-linkers).
- Monitor chemical stability via FTIR or NMR over 48 hrs.
Bioassay Validation :
- Test herbicidal efficacy on Echinochloa crus-galli in greenhouse trials.
- Key Finding : Clomazone + sulfentrazone mixtures show synergistic effects but reduced photostability .
Basic: What are the regulatory considerations for setting maximum residue levels (MRLs) of clomazone in crops?
-
Process :
- Field Trials : Apply clomazone at GAP rates (e.g., 500 g/ha in soybeans).
- Residue Analysis : Collect samples at harvest; use HPLC-MS/MS.
- Risk Assessment : Calculate ADI (0.01 mg/kg bw/day) and ARfD (0.1 mg/kg bw/day).
-
Current MRLs :
Crop MRL (mg/kg) Region Soybean 0.05 EU Chamomile 0.1 Brazil
Advanced: What molecular modeling approaches can predict clomazone’s binding affinity to carotenoid pathway enzymes?
- Workflow :
- Docking Studies : Use AutoDock Vina to model clomazone’s interaction with phytoene desaturase (PDB: 1RIM).
- MD Simulations : Run 100 ns trajectories to assess binding stability.
- Key Insight : Clomazone’s chlorophenyl group forms hydrophobic interactions with Leu231 and Phe289 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
